molecular formula C4H6O4 B097542 D-Erythronolactone CAS No. 17675-99-9

D-Erythronolactone

Cat. No. B097542
CAS RN: 17675-99-9
M. Wt: 118.09 g/mol
InChI Key: SGMJBNSHAZVGMC-PWNYCUMCSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

D-Erythronolactone is a white to light yellow crystal powder . It is a chiral synthon used for the synthesis of certain natural products such as the leukotrienes .


Synthesis Analysis

D-Erythronolactone is used as a precursor in the synthesis of various pharmaceuticals . It has been used in the synthesis of both enantiomers of epi-muricatacin, a diastereoisomer of the native acetogenin from Annona muricata .


Molecular Structure Analysis

The molecular formula of D-Erythronolactone is C4H6O4 . It has an average mass of 118.088 Da and a monoisotopic mass of 118.026611 Da .

Scientific Research Applications

1. Process Quality in Pharmaceutical Manufacturing

D-Erythronolactone has been utilized in demonstrating the efficacy of an integrated Process Analytical Technology (PAT) platform. This platform aims to foster science-oriented pharmaceutical manufacturing and was tested through the synthesis of 4-D-erythronolactone at a kilo-scale using a hybrid process (Tan et al., 2012).

2. Role in Maillard Reaction Studies

Research on 1-deoxy-D-erythro-hexo-2,3-diulose involved the reaction of ethoxyvinyllithium with an erythronolactone derivative. This study contributes to understanding the Maillard reaction, a chemical reaction between amino acids and reducing sugars (Glomb & Pfahler, 2000).

3. Synthesis of 4-Phospho-D-Erythronate

4-Phospho-D-erythronate, an intermediate in the synthesis of pyridoxal 5'-phosphate in some bacteria and an inhibitor of ribose 5-phosphate isomerase, can be synthesized from D-erythronolactone. This provides a more cost-effective and higher yield method compared to previous techniques (Novikov, Copley & Eaton, 2011).

4. Enantioselective Synthesis Applications

D-Erythronolactone serves as a starting material in the enantioselective synthesis of various compounds, including amino-4-pentenediols and methyl D-erythro-2,3-dihydroxybutanoate. These syntheses contribute to the field of asymmetric synthesis and drug development (Jäger et al., 1991); (Mahalingam, Sathyamurthi & Aidhen, 2005).

5. Environmental Performance in Pharmaceutical Processing

D-Erythronolactone synthesis has been used as a case study to compare the environmental performances of batch and continuous processing in pharmaceutical manufacturing. This research contributes to green engineering by evaluating solvent use, cost, and quality in pharmaceutical processes (Lee, Khoo & Tan, 2016).

properties

IUPAC Name

(3R,4R)-3,4-dihydroxyoxolan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6O4/c5-2-1-8-4(7)3(2)6/h2-3,5-6H,1H2/t2-,3-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGMJBNSHAZVGMC-PWNYCUMCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(=O)O1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@H](C(=O)O1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90935493
Record name 3,4-Dihydroxyoxolan-2-onato(3-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90935493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

118.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Erythrono-1,4-lactone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000349
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

(3R,4R)-3,4-dihydroxyoxolan-2-one

CAS RN

15667-21-7, 17675-99-9
Record name 3,4-Dihydroxyoxolan-2-onato(3-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90935493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Erythrono-1,4-lactone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000349
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
D-Erythronolactone
Reactant of Route 2
D-Erythronolactone
Reactant of Route 3
Reactant of Route 3
D-Erythronolactone
Reactant of Route 4
D-Erythronolactone
Reactant of Route 5
D-Erythronolactone
Reactant of Route 6
D-Erythronolactone

Citations

For This Compound
475
Citations
CK Lee, HH Khoo, RBH Tan - Organic Process Research & …, 2016 - ACS Publications
… The objective of this paper is to compare the environmental performance between BP and CP using a time-bounded production campaign for the synthesis of 4-d-erythronolactone (4-…
Number of citations: 40 pubs.acs.org
A Gypser, M Peterek, HD Scharf - Journal of the Chemical Society …, 1997 - pubs.rsc.org
Both enantiomers of epi-muricatacin (+)- and (-)-2 have been prepared from 2,3-O-isopropylidene-D-erythrose 7. The enantiomers (+)- and (-)-2 are obtained in good yields and with …
Number of citations: 34 pubs.rsc.org
JL McCartney, CT Meta, RM Cicchillo… - The Journal of …, 2003 - ACS Publications
Addition of PhLi and lithiated dithianes to 2,3-O-isopropylidene-d-erythronolactone affords lactols, which are reduced with Et 3 SiH to the corresponding C-glycosides, the structures of …
Number of citations: 18 pubs.acs.org
LL Wong, RL Wong, G Loh, PEW Tan… - … Process Research & …, 2012 - ACS Publications
The conversion of a batch process to continuous (flow) operation has been investigated. The manufacture of 4,d-erythronolactone at kilogram scale was used as an example. Fully …
Number of citations: 15 pubs.acs.org
E Brown, G Dujardin, M Maudet - Tetrahedron, 1997 - Elsevier
α-Ot-Butyldiphenylsilyl-(D)-erythronolactone [(+)-25] (a new chiral vector) was esterified with 4-methoxybenzylidene pyruvic acid (19). Eu(fod) 3 catalyzed [4+2] heterocycloaddition of …
Number of citations: 34 www.sciencedirect.com
A Gypser, M Flasche, HD Scharf - Liebigs Annalen der Chemie, 1994 - Wiley Online Library
… acetalization of the diols 1 and 10 with 4synthesized from D-erythronolactone (1) and 2,3-0-… used['] chiral erythro-configurated C4 building blocks like D-erythronolactone (1) and 2,3-O-…
SF Jenkinson, KV Booth, AME Reino, G Horne… - Tetrahedron …, 2009 - Elsevier
… Initially the Wittig reaction was carried out on 1-deoxy ribulose 5, 13 obtained by the reaction of methyl magnesium bromide with 2,3-O-isopropylidene-d-erythronolactone, and the ylid …
Number of citations: 14 www.sciencedirect.com
T Mukaiyama, M Yamaguchi, J Kato - Chemistry Letters, 1981 - journal.csj.jp
… of 2, 3-diacetyl-D-erythronolactone … of D-erythronolactone.12) … of D-erythronolactone …
Number of citations: 20 www.journal.csj.jp
N Cohen, BL Banner, AJ Laurenzano… - Organic …, 2003 - Wiley Online Library
O‐isopropylidene‐d‐erythronolactone intermediate: d‐erythronolactone product: 2, 3‐O‐isopropylidene‐d‐erythronolactone
Number of citations: 82 onlinelibrary.wiley.com
D Rao, D Best, A Yoshihara, P Gullapalli, K Morimoto… - Tetrahedron …, 2009 - Elsevier
… In summary, this Letter describes efficient syntheses of both the deoxy alditols 1 and 4 from d-erythronolactone. Although the isomerization of the ketoses to all the corresponding …
Number of citations: 27 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.